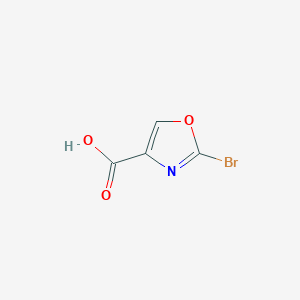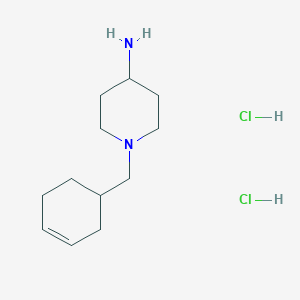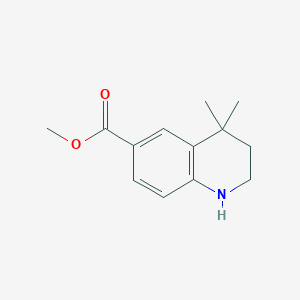![molecular formula C9H18N2O2 B1464725 1-[4-(Aminomethyl)piperidin-1-yl]-2-Methoxyethan-1-on CAS No. 1250151-70-2](/img/structure/B1464725.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-Methoxyethan-1-on
Übersicht
Beschreibung
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
Diese Verbindung hat potenzielle Anwendungen im medizinischen Bereich aufgrund ihrer strukturellen Ähnlichkeit mit Piperidinderivaten, die in vielen Arzneimitteln vorkommen. Ihre Eigenschaften könnten für die Entwicklung neuer Therapeutika genutzt werden, insbesondere als Baustein für komplexere Moleküle mit spezifischen biologischen Aktivitäten .
Landwirtschaft
In der Landwirtschaft könnte die Verbindung bei der Synthese neuartiger Agrochemikalien verwendet werden. Ihr Piperidin-Rest könnte mit bestimmten Pflanzenrezeptoren oder Schädlingen interagieren, was die Grundlage für die Entwicklung neuer Pestizide oder Pflanzenwachstumsregulatoren bietet .
Materialwissenschaft
„1-[4-(Aminomethyl)piperidin-1-yl]-2-Methoxyethan-1-on“ kann als Vorläufer bei der Synthese von fortschrittlichen Materialien dienen. So könnte seine Einarbeitung in Polymere deren Eigenschaften verbessern, wie z. B. die thermische Stabilität oder die mechanische Festigkeit. Es könnte auch zur Herstellung neuartiger Klebstoffe oder Beschichtungen mit verbesserter Leistung verwendet werden .
Umweltwissenschaften
Das Potenzial der Verbindung für die Umweltwissenschaften liegt in ihrer Fähigkeit, zu Sensoren oder Sonden für die Umweltüberwachung modifiziert zu werden. Sie könnte aufgrund ihrer reaktiven funktionellen Gruppen verwendet werden, um Schadstoffe oder Veränderungen der Umweltbedingungen zu detektieren .
Biochemie
In der Biochemie könnte diese Verbindung wichtig für die Untersuchung von Enzym-Substrat-Wechselwirkungen sein. Ihre Struktur ermöglicht Modifikationen, die natürliche Substrate oder Inhibitoren nachahmen können, wodurch die Mechanismen enzymatischer Reaktionen verstanden werden können .
Pharmakologie
Pharmakologisch könnte „this compound“ wertvoll in der Arzneimittelforschung und -entwicklung sein. Ihr Piperidin-Kern ist ein häufiges Merkmal in vielen Medikamenten, und die Modifizierung seiner Struktur könnte zu neuen Kandidaten für die Behandlung verschiedener Krankheiten führen .
Analytische Chemie
Analytisch könnte diese Verbindung als Standard oder Reagenz in der Chromatographie, Massenspektrometrie oder Spektroskopie verwendet werden. Ihre klar definierte Struktur und Eigenschaften machen sie geeignet für die Kalibrierung von Instrumenten oder als Bestandteil in komplexen Probenanalysen .
Wirkmechanismus
Target of Action
The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .
Mode of Action
This could lead to changes in cell cycle regulation, particularly in cells with DNA damage .
Biochemical Pathways
Inhibition of Serine/threonine-protein kinase Chk1 could disrupt these pathways, potentially leading to altered cell cycle progression and DNA repair mechanisms .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one’s action would likely be related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in changes to cell cycle progression and DNA repair mechanisms, potentially leading to cell death in cells with DNA damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . .
Biochemische Analyse
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain proteases, leading to either inhibition or activation of these enzymes . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, resulting in altered phosphorylation states of target proteins . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in laboratory settings have been studied extensively. The compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution pattern can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-8(6-10)3-5-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEHVSMWDXUFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)


![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)



